molecular formula C13H13F2N3O B6647279 N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide

Cat. No. B6647279
M. Wt: 265.26 g/mol
InChI Key: FZVXQKLUWGTKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has gained considerable attention in the scientific community due to its unique mechanism of action. It is a small molecule that selectively targets the metabolic pathways of cancer cells, leading to their death. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide targets the mitochondrial tricarboxylic acid cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to the disruption of the energy metabolism of cancer cells, which rely heavily on these enzymes for their energy needs. The inhibition of these enzymes leads to the accumulation of reactive oxygen species, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in cancer cell survival. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has also been shown to enhance the efficacy of other anticancer drugs, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide is its selectivity towards cancer cells, which minimizes its toxicity towards normal cells. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has also shown promising results in preclinical and clinical studies, making it a potential candidate for the treatment of various types of cancer. However, one of the limitations of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. Finally, the combination of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide with other anticancer drugs is an area of interest, as it has shown to enhance the efficacy of other anticancer drugs.

Synthesis Methods

The synthesis of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide involves the reaction of 5,6-difluorobenzimidazole with cyclopropylamine and acryloyl chloride. The resulting product is purified through column chromatography to obtain pure N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide. The synthesis method of N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been optimized to improve its yield and purity, making it more suitable for large-scale production.

Scientific Research Applications

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells by inhibiting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide has been tested in various cancer cell lines, including pancreatic cancer, leukemia, and lymphoma, and has shown significant antitumor activity.

properties

IUPAC Name

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c14-9-5-11-12(6-10(9)15)18(7-16-11)4-3-13(19)17-8-1-2-8/h5-8H,1-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVXQKLUWGTKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C=NC3=CC(=C(C=C32)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-(5,6-difluorobenzimidazol-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.